2-Methyl-6-(trifluoromethyl)imidazo[2,1-B]thiazole-5-carbaldehyde
Description
Properties
IUPAC Name |
2-methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2OS/c1-4-2-13-5(3-14)6(8(9,10)11)12-7(13)15-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBFXUCRDYYMFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=C2S1)C(F)(F)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30464070 | |
| Record name | 2-Methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30464070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865081-55-6 | |
| Record name | 2-Methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30464070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(trifluoromethyl)imidazo[2,1-B]thiazole-5-carbaldehyde typically involves the reaction of thiourea, acetone (or trifluoroacetone), and α-bromoacetophenone. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the imidazo[2,1-B]thiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(trifluoromethyl)imidazo[2,1-B]thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
Oxidation: 2-Methyl-6-(trifluoromethyl)imidazo[2,1-B]thiazole-5-carboxylic acid.
Reduction: 2-Methyl-6-(trifluoromethyl)imidazo[2,1-B]thiazole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds derived from imidazo[2,1-b]thiazoles exhibit potent antimicrobial properties. Specifically, studies have shown that derivatives of this compound can act against Mycobacterium tuberculosis (Mtb), demonstrating low minimum inhibitory concentration (MIC) values ranging from 0.0625 to 2.5 μM against various strains, including drug-resistant ones . This positions 2-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde as a promising candidate for the development of new anti-tuberculosis agents.
Drug Development
The compound serves as a critical intermediate in the synthesis of novel pharmaceuticals. Its unique trifluoromethyl group enhances biological activity and solubility, making it an attractive scaffold for drug design. The structural modifications around the imidazo[2,1-b]thiazole core allow for the exploration of various pharmacophores that can target different biological pathways .
Synthetic Intermediates
The compound is utilized as a fine chemical intermediate in organic synthesis. It can be employed in the synthesis of other complex molecules through various reactions, such as nucleophilic substitutions and coupling reactions. Its reactivity profile makes it suitable for generating diverse derivatives that can be tested for biological activity or used in material science applications .
Green Chemistry Approaches
Recent advancements have highlighted sustainable methods for synthesizing imidazo[2,1-b]thiazole derivatives using environmentally friendly reagents and conditions. For instance, protocols involving urea hydrogen peroxide have been developed to facilitate the synthesis of selenylated derivatives without toxic byproducts . This aligns with current trends in green chemistry aimed at reducing environmental impact.
Case Study: Antitubercular Agents
A study published in PLoS ONE evaluated a series of imidazo[2,1-b]thiazole derivatives for their antitubercular activity. Among these, the lead compound demonstrated significant potency against both replicating and drug-resistant Mtb strains with low cytotoxicity profiles, showcasing the therapeutic potential of this class of compounds .
Case Study: Synthesis and Characterization
Another research effort focused on synthesizing selenylated imidazo[2,1-b]thiazoles through a sustainable protocol involving hydrogen peroxide as an oxidizing agent. This method not only improved yields but also reduced the environmental footprint associated with traditional synthetic methods, highlighting the versatility of this compound in modern synthetic chemistry .
Mechanism of Action
The mechanism of action of 2-Methyl-6-(trifluoromethyl)imidazo[2,1-B]thiazole-5-carbaldehyde involves its interaction with specific molecular targets. For instance, in the context of its anti-tuberculosis activity, it targets the QcrB component of the mycobacterial cytochrome bcc-aa3 super complex, which is critical for the electron transport chain . This interaction disrupts the electron transport chain, leading to the inhibition of bacterial growth.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations:
Trifluoromethyl vs. Methyl (Position 6):
The trifluoromethyl group in the target compound increases molecular weight by ~68 g/mol compared to the methyl analog ( vs. 13). The -CF₃ group also enhances lipophilicity (logP ~2.5 predicted) and resistance to oxidative metabolism, making the target compound more suitable for in vivo applications .
Aldehyde vs. Oxime (Position 5):
CITCO () replaces the aldehyde with an oxime group, enabling hydrogen bonding with biological targets like the constitutive androstane receptor (CAR). The aldehyde in the target compound allows for synthetic flexibility but may reduce binding affinity without further modification .
Aromatic vs.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Biological Activity
2-Methyl-6-(trifluoromethyl)imidazo[2,1-B]thiazole-5-carbaldehyde is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, synthesis, and various biological applications, drawing on recent research findings and case studies.
- IUPAC Name : this compound
- CAS Number : 175277-51-7
- Molecular Formula : C7H4F3N3OS
Antimicrobial Activity
Research has shown that derivatives of imidazo[2,1-b]thiazole exhibit substantial antimicrobial properties. For instance, a study highlighted the efficacy of related thiazole derivatives against various bacterial strains, suggesting that the trifluoromethyl group enhances their antimicrobial potency. The mechanism often involves disruption of bacterial cell membranes and inhibition of vital enzymatic pathways .
Anticancer Properties
Compounds similar to 2-Methyl-6-(trifluoromethyl)imidazo[2,1-B]thiazole have been investigated for their anticancer effects. A series of studies indicated that these compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle. Notably, some derivatives showed selective toxicity towards cancer cells while sparing normal cells .
Antitubercular Activity
The imidazo[2,1-b]thiazole derivatives have also been evaluated for their antitubercular activity. In vitro studies demonstrated that certain analogs exhibited low MIC (Minimum Inhibitory Concentration) values against Mycobacterium tuberculosis, indicating their potential as new therapeutic agents against tuberculosis . The compounds target critical components of the mycobacterial electron transport chain, leading to effective bacterial cell death.
Study on Leishmanicidal Activity
In an investigation focused on leishmaniasis, researchers synthesized various thiazole derivatives and assessed their activity against Leishmania infantum. Compounds derived from imidazo[2,1-b]thiazole were found to significantly reduce the survival rate of both promastigote and amastigote forms of the parasite. The most potent compounds exhibited notable ultrastructural changes in the parasites, suggesting a mechanism involving disruption of cellular integrity .
Evaluation Against Viral Infections
Another study evaluated the antiviral potential of imidazo[2,1-b]thiazole derivatives. Compounds were tested against Coxsackie B4 virus and Feline viruses. Results indicated that specific derivatives displayed promising antiviral activity with low cytotoxicity in mammalian cell cultures .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available imidazole and thiazole precursors. The introduction of the trifluoromethyl group is often achieved through electrophilic fluorination techniques or by using specialized reagents that facilitate this modification .
Q & A
Q. Basic
- ¹H/¹³C NMR : Assign signals for the trifluoromethyl group (δ 120–125 ppm in ¹³C) and aldehyde proton (δ 9.8–10.2 ppm in ¹H) .
- IR Spectroscopy : Confirm the aldehyde C=O stretch (∼1700 cm⁻¹) and imidazo-thiazole ring vibrations (∼1600 cm⁻¹) .
- Elemental Analysis : Verify purity by comparing calculated vs. experimental C/H/N percentages (e.g., ±0.3% tolerance) .
How can researchers resolve contradictions in reported biological activities of imidazo[2,1-b]thiazole derivatives?
Q. Advanced
- Dose-response profiling : Test the compound across a concentration gradient (e.g., 1 nM–100 µM) in anti-inflammatory (COX-2 inhibition) and anticancer (MTT assay) models to identify activity thresholds .
- Selectivity assays : Use kinase profiling panels to distinguish off-target effects from specific 15-lipoxygenase inhibition .
- Meta-analysis : Cross-reference bioactivity data with structural analogs (e.g., 6-ethyl-2-methyl derivatives) to isolate substituent-specific effects .
What strategies are effective for derivatizing the carbaldehyde group for pharmacological studies?
Q. Advanced
- Schiff base formation : React with primary amines (e.g., aniline derivatives) in ethanol under reflux to generate imine-linked prodrugs .
- Reductive amination : Use NaBH₃CN to stabilize amine-aldehyde adducts while preserving the trifluoromethyl group’s electronic effects .
- Click chemistry : Employ Cu(I)-catalyzed azide-alkyne cycloaddition to append triazole moieties for enhanced bioavailability .
How can computational modeling guide the design of analogs with improved target binding?
Q. Advanced
- Docking studies : Use AutoDock Vina to simulate binding poses with 15-lipoxygenase (PDB: 1LOX). Focus on interactions between the trifluoromethyl group and hydrophobic pockets (e.g., Leu368, Val404) .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to prioritize analogs with <2.0 Å RMSD .
- QSAR modeling : Correlate Hammett constants (σ) of substituents with IC₅₀ values to predict activity trends .
What experimental controls are critical when assessing the compound’s stability under physiological conditions?
Q. Advanced
- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours, monitoring degradation via HPLC. The aldehyde group is prone to hydrolysis at pH > 8 .
- Light sensitivity : Store solutions in amber vials and measure UV-Vis absorbance (λmax = 280 nm) hourly under ambient light to detect photodegradation .
- Thermal stability : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds (>200°C for solid form) .
How can researchers validate the compound’s mechanism of action in enzyme inhibition assays?
Q. Advanced
- Enzyme kinetics : Use Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive) against 15-lipoxygenase. A Km increase with constant Vmax suggests competitive binding .
- IC₅₀ determination : Conduct dose-response curves with linoleic acid as substrate, comparing to zileuton as a positive control .
- Fluorescence quenching : Monitor tryptophan residue emission (λex = 280 nm) to confirm ligand-induced conformational changes .
What are the best practices for scaling up synthesis without compromising purity?
Q. Advanced
- Flow chemistry : Implement continuous-flow reactors to maintain temperature control (e.g., 80°C for cyclization steps) and reduce batch variability .
- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) in Friedel-Crafts steps to improve safety and ease of removal .
- In-line analytics : Use FTIR probes to monitor aldehyde oxidation in real-time during scale-up .
How should researchers integrate this compound into a broader theoretical framework for drug discovery?
Q. Advanced
- Target identification : Link to focal adhesion kinase (FAK) inhibition theories by comparing structural motifs with known FAK inhibitors (e.g., PF-562271) .
- Structure-activity landscapes : Map electronic (Hammett σ) and steric (Taft Es) parameters of substituents to refine predictive models .
- Translational pipelines : Incorporate in vitro cytotoxicity (e.g., HepG2 cells) and in vivo PK/PD data to align with NIH’s NCATS guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
